molecular formula C14H12ClNO2 B5730400 N-(4-chloro-3-methoxyphenyl)benzamide

N-(4-chloro-3-methoxyphenyl)benzamide

Cat. No.: B5730400
M. Wt: 261.70 g/mol
InChI Key: UEFQJWWKMSVQLP-UHFFFAOYSA-N
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Description

N-(4-chloro-3-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C14H12ClNO2 and its molecular weight is 261.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 261.0556563 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Structural Analysis and Antioxidant Activity

N-(4-chloro-3-methoxyphenyl)benzamide and its derivatives have been a subject of interest in structural chemistry. For instance, a study involving a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, utilized X-ray diffraction and density functional theory (DFT) calculations to analyze its molecular structure. This compound demonstrated antioxidant properties as assessed by the DPPH free radical scavenging test (Demir et al., 2015).

2. Corrosion Inhibition Studies

Research has explored the use of this compound derivatives in corrosion inhibition. A study on N-phenyl-benzamide derivatives, including a compound with a methoxy (OCH3) substituent, revealed their effectiveness in inhibiting the acidic corrosion of mild steel. These compounds showed high efficiency and strong adsorption at metal/electrolyte interfaces, suggesting their utility in corrosion prevention (Mishra et al., 2018).

3. Nonlinear Optical (NLO) Activity

This compound derivatives have also been investigated for their potential in nonlinear optical applications. A study on a chalcone derivative, which is structurally related, indicated its NLO activity. The crystal of this derivative showed 1.4 times the efficiency of potassium dihydrogen phosphate (KDP), a standard NLO material (Renuka et al., 2019).

4. Fluorescence Enhancement in Biochemical Probing

In biochemical research, this compound derivatives have been used to enhance the fluorescence of certain ions, such as erbium (Er3+), in probing biochemical reactions. This application is crucial for studying interactions between ions and biologically important molecules, with implications for sensitive and simple fluorometric probes (Faridbod et al., 2009).

Properties

IUPAC Name

N-(4-chloro-3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-13-9-11(7-8-12(13)15)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFQJWWKMSVQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.